Lipophilicity Shift vs. Unsubstituted Phenyl Analog
The 4‑phenoxybenzene sulfonamide terminus of 946239-15-2 yields a computed XLogP3 of 3.6, substantially higher than the XLogP3 of 2.8 calculated for the direct des‑phenoxy analog N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (CAS 946346-75-4) [1]. This 0.8 log-unit difference corresponds to an approximately 6.3‑fold increase in predicted octanol–water partition coefficient, which can enhance passive membrane permeability while potentially reducing aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (CAS 946346-75-4) XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +0.8 (≈6.3‑fold higher predicted partition coefficient) |
| Conditions | Calculated using XLogP3 3.0 algorithm as reported in PubChem (computed descriptors) |
Why This Matters
The higher lipophilicity of 946239-15-2 makes it a preferred candidate when targeting intracellular compartments or when passive membrane crossing is a limiting factor, while the lower XLogP3 of the unsubstituted analog may be advantageous for targets with stringent solubility requirements.
- [1] PubChem Compound Summary CID 26843045. N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/26843045 (accessed 2026-04-30). View Source
- [2] PubChem computed descriptor for N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (CID 26843046). Value obtained via PubChem structure search and XLogP3 calculation. View Source
